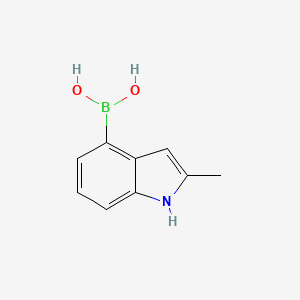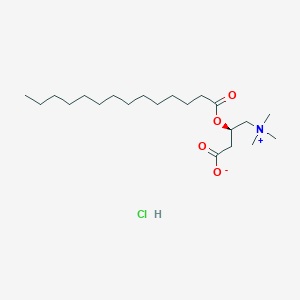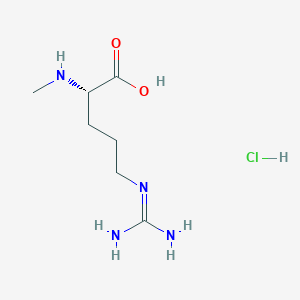
H-N-Me-Arg-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-Arg-OH.HCl typically involves the protection of the amino and guanidine groups of arginine, followed by methylation and deprotection steps. One common method involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protection for the guanidine group . The protected arginine is then methylated using methyl iodide, followed by deprotection using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
化学反应分析
Types of Reactions
H-N-Me-Arg-OH.HCl undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
H-N-Me-Arg-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and amino acid analysis.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
H-N-Me-Arg-OH.HCl exerts its effects primarily by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, the compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The inhibition of NOS by this compound involves the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to NO .
相似化合物的比较
Similar Compounds
L-Arginine: The parent amino acid from which H-N-Me-Arg-OH.HCl is derived.
N-Methyl-L-arginine: A similar compound without the hydrochloride salt form.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another NOS inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific methylation and hydrochloride salt form, which enhances its solubility and stability compared to other arginine derivatives . This makes it particularly useful in biochemical and pharmaceutical applications where solubility and stability are critical.
属性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUBNGCCLWQUHK-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
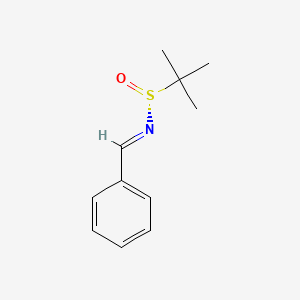

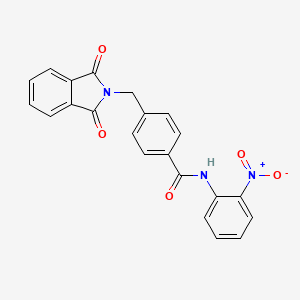
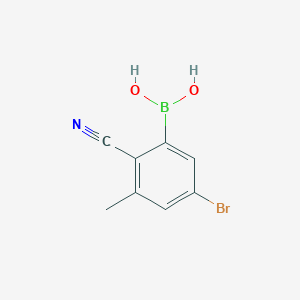
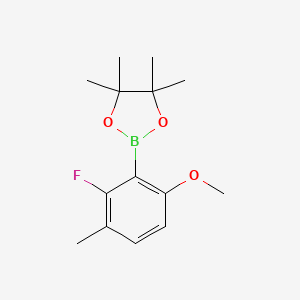
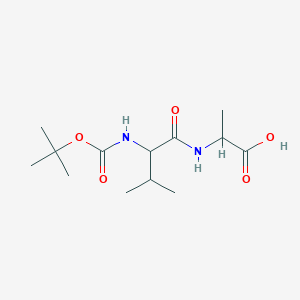
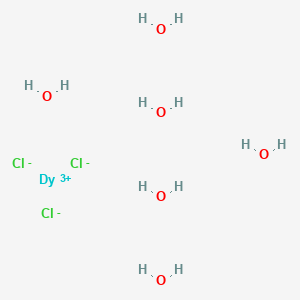
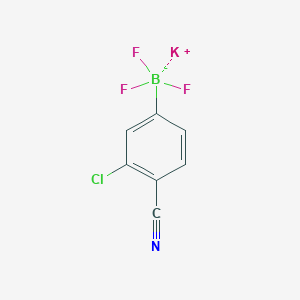
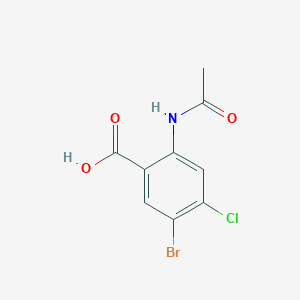
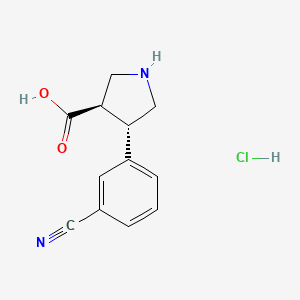
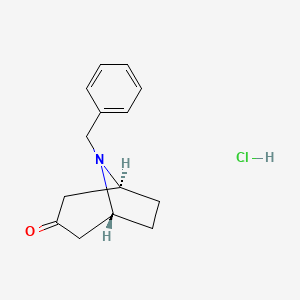
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8020566.png)
